molecular formula C15H14FNO4S B6412203 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261969-42-9

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6412203
CAS RN: 1261969-42-9
M. Wt: 323.3 g/mol
InChI Key: BPTRHNBDLUBTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid (4-DMFBA) is a synthetic organic compound that has a wide range of applications in both scientific research and laboratory experiments. It is a white solid with a melting point of 109-110°C and is soluble in water, methanol and ethanol. 4-DMFBA is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying its biochemical and physiological effects.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in scientific research to study its biochemical and physiological effects. It has been used in studies of the effects of reactive oxygen species on cells and the effects of a variety of drugs on the central nervous system. 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has also been used to study the effects of environmental pollutants on the human body, as well as the effects of various drugs on the cardiovascular system.

Mechanism of Action

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play an important role in inflammation. By inhibiting COX-2, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been shown to reduce inflammation and pain in animal models. It has also been shown to have anti-inflammatory effects in humans, although the exact mechanism of action is still not fully understood. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments are that it is relatively easy to synthesize and it is relatively stable. It also has a wide range of applications, from synthesizing other compounds to studying its biochemical and physiological effects. However, there are some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments, such as the fact that it is not very soluble in water and that it is not very stable in acidic solutions.

Future Directions

Future research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% could focus on further elucidating its mechanism of action and its effects on various diseases. In addition, further research could be done to explore the potential therapeutic uses of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%, such as its use in the treatment of inflammation and cancer. Finally, further research could also be done to explore the potential toxicological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is synthesized by a reaction between 4-aminobenzoic acid and N,N-dimethylsulfamoyl chloride. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction can be completed in a few hours and yields a white solid that is pure enough to be used in experiments.

properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)11-5-8-13(15(18)19)14(16)9-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTRHNBDLUBTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid

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